Stereochemical Determinants and Binding Affinity of the Diazabicyclooctane Core: A Technical Analysis of (2S,5S)-Avibactam Sodium Salt
Stereochemical Determinants and Binding Affinity of the Diazabicyclooctane Core: A Technical Analysis of (2S,5S)-Avibactam Sodium Salt
Executive Summary
Avibactam sodium is a first-in-class, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane (DBO) scaffold. While the clinically approved active pharmaceutical ingredient (API) is strictly the (1R,2S,5R) enantiomer, the (2S,5S) diastereomer serves as a critical stereochemical inflection point. In drug development, the (2S,5S) configuration is frequently encountered as a key synthetic intermediate and a stereochemical impurity. This whitepaper provides an in-depth analysis of the structural causality behind the binding affinity of the DBO core, the kinetic cost of stereochemical mismatch in the (2S,5S) diastereomer, and the self-validating experimental protocols required for its chemoenzymatic isolation.
Part 1: Stereochemical Architecture and the Cost of Mismatch
The core of avibactam is a highly rigid 1,6-diazabicyclo[3.2.1]octane ring. The relative stereochemistry between the C2-carboxamide and the C5-bridgehead nitrogen dictates the three-dimensional vector of the N6-sulfate group.
In the active (2S,5R) configuration, the molecule acts as a perfect transition-state mimic of a β-lactam substrate. The N6-sulfate group functions as a carboxylate bioisostere, anchoring deeply into the conserved basic pocket of serine β-lactamases (SBLs)—specifically interacting with residues such as Ser130, Thr235, and Arg244 in Ambler Class A enzymes[1].
Conversely, the (2S,5S) diastereomer exhibits an inverted bridgehead orientation. This stereochemical flip alters the DBO ring pucker, forcing the N6-sulfate group into a sterically disallowed region. This misalignment clashes with the active site wall and destroys the hydrogen-bonding network necessary to form the initial non-covalent encounter complex ( Ki ), rendering the (2S,5S) form virtually inactive as an inhibitor.
Part 2: Kinetic Profiling and Reversible Covalent Inhibition
Avibactam inhibits SBLs via a unique reversible covalent mechanism. Unlike traditional β-lactam inhibitors (e.g., clavulanic acid) that undergo hydrolytic degradation after acylation, avibactam deacylates via ring recyclization, releasing the intact inhibitor back into solution[2].
Mechanism of reversible covalent inhibition by avibactam via ring opening and recyclization.
Quantitative Kinetic Data
The binding affinity of avibactam is defined by its acylation efficiency ( k2/Ki ) and the residence time of the acyl-enzyme complex (defined by the deacylation half-life, t1/2 ). Because the (2S,5S) diastereomer fails to form the initial Ki complex, its acylation efficiency drops by over three orders of magnitude compared to the active (2S,5R) API[3].
Table 1: Comparative Kinetic Parameters Across Key β-Lactamases
| Enzyme (Ambler Class) | (2S,5R)-Avibactam Acylation ( k2/Ki ) | (2S,5R)-Avibactam Off-rate ( t1/2 ) | (2S,5S)-Diastereomer Affinity |
| CTX-M-15 (A) | 1.0×105 M−1s−1 | 40 min | Negligible ( >1000 -fold reduction) |
| KPC-2 (A) | 1.3×104 M−1s−1 | 82 min | Negligible |
| OXA-10 (D) | 1.1×101 M−1s−1 | > 5 days | Inactive |
| P. aeruginosa AmpC (C) | Not determined (rapid) | 6 min | Inactive |
| E. cloacae AmpC (C) | Not determined (rapid) | 300 min | Inactive |
(Data derived from baseline inhibition values of the active API[3].)
Part 3: Chemoenzymatic Synthesis and Stereocontrol
Because the (2S,5S) and (2S,5R) configurations dictate biological activity, synthesizing the DBO core requires rigorous stereocontrol. Modern scalable routes utilize chemoenzymatic kinetic resolution to separate these diastereomeric precursors[4].
Starting from ethyl-5-hydroxypicolinate, catalytic hydrogenation yields a racemic cis/trans mixture of piperidine-2-carboxylates. The critical resolution step employs Candida antarctica Lipase B (CAL-B).
Causality behind the choice of CAL-B: CAL-B possesses a highly specific hydrophobic binding pocket that discriminates between the (2S,5S) and (2S,5R) stereocenters. It selectively hydrolyzes the (2S,5S) ester into its corresponding acid while leaving the (2S,5R) ester intact. This allows the (2S,5S)-5-hydroxypiperidine-2-carboxylate to be isolated as a distinct byproduct/precursor with high enantiopurity (d.r. ≥ 99:1)[5].
Chemoenzymatic workflow for resolving (2S,5S) and (2S,5R) avibactam precursors using Lipase CAL-B.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems for the isolation and kinetic profiling of the (2S,5S) diastereomer.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (2S,5S)-Precursors
Objective: Isolate (2S,5S)-5-hydroxypiperidine-2-carboxylate from a racemic mixture.
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Substrate Preparation: Dissolve 100g of racemic cis/trans-5-hydroxypiperidine-2-carboxylate in 1L of potassium phosphate buffer (pH 8.0).
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Enzymatic Resolution: Add 10g of immobilized Lipozyme CAL-B. Incubate the suspension at 40°C for 48 hours under gentle agitation.
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Causality: The 40°C temperature optimizes CAL-B thermodynamic activity without denaturing the enzyme, ensuring selective hydrolysis of only the (2S,5S) enantiomer[4].
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Phase Separation: Filter out the immobilized enzyme. Adjust the aqueous filtrate to pH 9.0 and extract with dichloromethane (DCM) three times.
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Causality: The unreacted (2S,5R)-ester partitions into the organic DCM layer, while the hydrolyzed (2S,5S)-acid remains ionized in the aqueous layer.
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Validation Checkpoint (Chiral HPLC): Sample the aqueous layer and analyze via Chiral High-Performance Liquid Chromatography (CHPLC). Proceed to crystallization only if the enantiomeric excess (ee) is >99%. If ee <99%, re-subject the aqueous layer to a secondary CAL-B polish[5].
Protocol 2: Surface Plasmon Resonance (SPR) Profiling of Binding Affinity
Objective: Quantify the lack of binding affinity of the (2S,5S)-avibactam sodium salt compared to the active (2S,5R) API.
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Ligand Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize purified CTX-M-15 β-lactamase (diluted in 10 mM sodium acetate, pH 5.0) to a target level of 500 Response Units (RU). Quench unreacted esters with 1M ethanolamine.
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Analyte Injection: Prepare a serial dilution (0.1 μM to 10 μM) of both (2S,5S)-avibactam and (2S,5R)-avibactam in HBS-EP+ running buffer. Inject analytes at a flow rate of 30 μL/min for 180 seconds.
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Causality: SPR is chosen over steady-state Michaelis-Menten assays because avibactam is a covalent reversible inhibitor. Steady-state assays cannot accurately uncouple the encounter complex ( Ki ) from the acylation rate ( k2 ). SPR allows real-time observation of both phases[1].
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Regeneration: Wash the chip with running buffer for 600 seconds to allow complete deacylation (recyclization) of the active inhibitor.
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Validation Checkpoint (Kinetic Fitting): Ensure the baseline returns to 0 RU before the next injection (confirming reversible covalent binding). Fit the sensorgrams to a two-state reaction model. A χ2 value of <10% of Rmax validates the mathematical fit of the kinetic parameters.
References
1.[1] Title: Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition Source: ACS Publications URL:[Link]
2.[2] Title: Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance Source: ASM Journals URL:[Link]
3.[3] Title: Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases Source: PMC URL:[Link]
4.[4] Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials Source: ChemRxiv URL:[Link]
5.[5] Title: Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate Source: ResearchGate URL:[Link]
